molecular formula C11H16OS B8492655 (3-tert-Butyl-4-mercapto-phenyl)methanol

(3-tert-Butyl-4-mercapto-phenyl)methanol

Cat. No.: B8492655
M. Wt: 196.31 g/mol
InChI Key: WYLYYGLDYAXLHO-UHFFFAOYSA-N
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Description

(3-tert-Butyl-4-mercapto-phenyl)methanol is a phenolic derivative featuring a tert-butyl group at the 3-position, a thiol (-SH) group at the 4-position, and a hydroxymethyl (-CH2OH) moiety attached to the benzene ring. This structure confers unique physicochemical properties:

  • Reactivity: The thiol group is nucleophilic, enabling conjugation with electrophiles (e.g., glutathione), while the hydroxymethyl group may participate in hydrogen bonding or oxidation reactions.
  • Toxicity: Methanol-derived compounds often require careful handling due to systemic toxicity via metabolic conversion to formic acid, though the tert-butyl and thiol groups may alter metabolic pathways .

Properties

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

(3-tert-butyl-4-sulfanylphenyl)methanol

InChI

InChI=1S/C11H16OS/c1-11(2,3)9-6-8(7-12)4-5-10(9)13/h4-6,12-13H,7H2,1-3H3

InChI Key

WYLYYGLDYAXLHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)CO)S

Origin of Product

United States

Comparison with Similar Compounds

4-Mercapto-2-methylphenol (CAS 32281-01-9)

Structural Differences :

  • Lacks the tert-butyl and hydroxymethyl groups; instead, it has a methyl group at the 2-position.
  • Simpler structure with only a thiol and hydroxyl group on the benzene ring.

Physicochemical and Functional Contrasts :

Property (3-tert-Butyl-4-mercapto-phenyl)methanol 4-Mercapto-2-methylphenol
Molecular Weight ~212.3 g/mol 142.2 g/mol
Solubility Moderate in polar solvents High in polar solvents
Steric Hindrance High (tert-butyl) Low (methyl)
Reactivity Enhanced nucleophilicity (thiol + hydroxymethyl) Primarily thiol-driven

Research Findings :

  • 4-Mercapto-2-methylphenol exhibits antimicrobial properties due to its thiol group, but its lack of bulky substituents may limit stability in lipid-rich environments .
  • The tert-butyl group in this compound likely improves lipid solubility, enhancing bioavailability in hydrophobic matrices .

Butylated Hydroxyanisole (BHA; 3-tert-Butyl-4-hydroxyanisole)

Structural Differences :

  • Replaces the thiol (-SH) group with a methoxy (-OCH3) group.
  • Contains a tert-butyl group but lacks the hydroxymethyl moiety.

Research Findings :

  • BHA elevates glutathione S-transferase (GST) activity, enhancing detoxification of carcinogens like benzo(a)pyrene .
  • The thiol group in this compound may directly conjugate with electrophiles (e.g., arene oxides), bypassing GST-mediated pathways but with unquantified efficacy .

(3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-YL)methanol (CAS 618383-30-5)

Structural Differences :

  • Features a pyrazole ring substituted with a methylthio (-SCH3) group and a hydroxymethyl group.
  • Lacks the tert-butyl group and benzene ring present in the target compound.

Research Findings :

  • The pyrazole ring in the comparator compound may confer metal-binding properties, unlike the purely aromatic system of this compound .
  • Both compounds require stringent safety protocols due to methanol-derived toxicity risks .

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